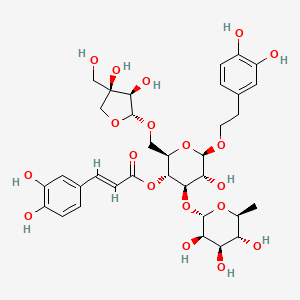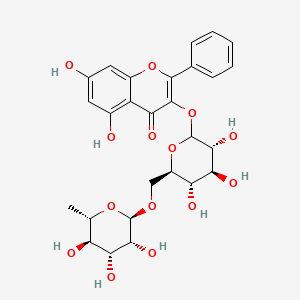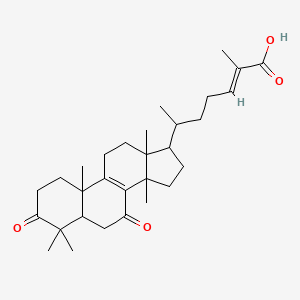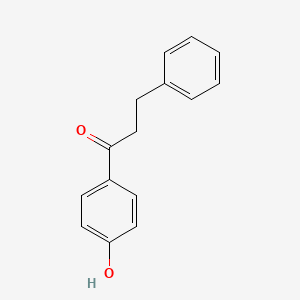
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one
描述
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is an organic compound characterized by a phenyl group attached to a propanone backbone, with a hydroxyl group on the para position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one can be synthesized through several methods. One common approach involves the condensation reaction between benzaldehyde and acetophenone in the presence of a base, followed by oxidation. The reaction typically requires a catalyst such as sodium hydroxide and is conducted under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar condensation and oxidation processes. The use of continuous flow reactors can enhance efficiency and yield, making the process more suitable for large-scale production .
化学反应分析
Types of Reactions: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism by which 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways .
相似化合物的比较
- 3-(4-Hydroxyphenyl)propanoic acid
- 4-Hydroxyphenylacetic acid
- 4-Hydroxyphenylbutan-2-one
Comparison: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher efficacy in certain biological assays .
属性
IUPAC Name |
1-(4-hydroxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,16H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYSWYRTKETRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
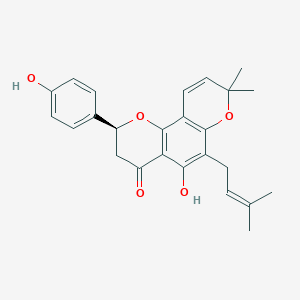
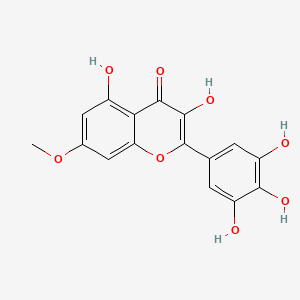

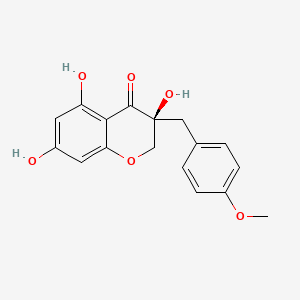
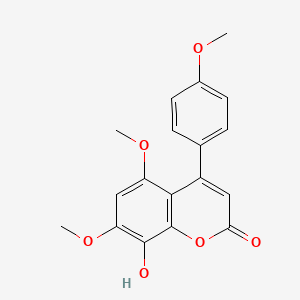
![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)
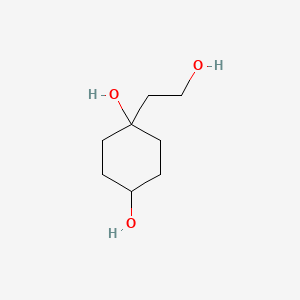
![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)
